L-Norarginine

Description

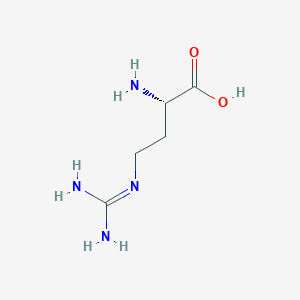

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161854 | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-90-3 | |

| Record name | L-Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Metabolic Interplay Mediated by L Norarginine and Its Derivatives

L-Arginine Metabolism and the Urea (B33335) Cycle

L-arginine, a semi-essential amino acid, is a central hub in numerous metabolic pathways crucial for health and disease. embopress.orgmdpi.comnih.gov It serves as a precursor for the synthesis of proteins, nitric oxide, creatine, polyamines, and other biologically important molecules. nih.govnih.govresearchgate.net The metabolism of L-arginine is intricately linked to the urea cycle, a vital process for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid breakdown. nih.govnih.govcreative-proteomics.com

Role of Arginase in L-Arginine Hydrolysis and Product Formation (L-ornithine and urea)

Arginase is a key enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.govnih.govnzytech.comulisboa.pt This reaction is the final step of the urea cycle, which primarily occurs in the liver to dispose of excess nitrogen from the body. wikipedia.orgwikipedia.org There are two main isoforms of arginase: Arginase I (Arg1), which is predominantly found in the cytosol of liver cells, and Arginase II (Arg2), located in the mitochondria of various extrahepatic tissues. mdpi.com While hepatic Arg1 is central to ureagenesis, Arg2 is thought to mainly regulate the biosynthesis of L-ornithine in other tissues. mdpi.com The activity of arginase is dependent on the presence of a manganese cofactor. nih.govnzytech.com

The breakdown of L-arginine by arginase is a critical regulatory point in cellular metabolism. By controlling the levels of L-arginine, arginase influences not only the urea cycle but also the production of other L-arginine-derived molecules. nih.govmdpi.com

L-Ornithine Downstream Pathways: Polyamine and Proline Synthesis

The L-ornithine produced from the hydrolysis of L-arginine is not merely a component of the urea cycle; it is also a precursor for the synthesis of polyamines and proline, molecules with essential physiological functions. nih.govfrontiersin.org

Polyamine Synthesis: L-ornithine is the starting point for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine. nih.govbiocrates.com The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC). weizmann.ac.il Polyamines are small, positively charged molecules that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, DNA replication, and protein synthesis. frontiersin.org

Proline Synthesis: L-ornithine can be converted to proline through the action of the enzyme ornithine aminotransferase (OAT). nih.gov Proline is an essential amino acid necessary for the synthesis of collagen, a major structural protein in connective tissues. nih.gov Therefore, arginase-derived L-ornithine can be important in processes like tissue remodeling and wound healing. nih.govfrontiersin.org

Nitric Oxide (NO) Synthesis Pathway

Nitric oxide (NO) is a unique signaling molecule involved in a vast array of physiological and pathological processes. nih.govabcam.combiomolther.org It is a short-lived, highly diffusible gas that acts as a messenger in cellular communication. nih.govmdpi.com

Nitric Oxide Synthase (NOS) Isoforms and L-Arginine as the Sole Substrate

NO is synthesized from the amino acid L-arginine by a family of enzymes called nitric oxide synthases (NOS). nih.govnih.govoup.com L-arginine is the sole substrate for NOS, which catalyzes the oxidation of the guanidinium (B1211019) group of L-arginine to produce NO and L-citrulline. oup.compnas.org This complex reaction requires molecular oxygen and several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). nih.gov

There are three main isoforms of NOS, each with distinct characteristics and functions: abcam.comnih.gov

Neuronal NOS (nNOS or NOS1): Found primarily in neurons, nNOS is involved in neurotransmission and synaptic plasticity. nih.gov

Inducible NOS (iNOS or NOS2): iNOS can be expressed in various cell types in response to inflammatory stimuli like cytokines. nih.gov It produces large amounts of NO that can have cytotoxic effects on pathogens. abcam.comnih.gov

Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells lining blood vessels, eNOS plays a crucial role in regulating vascular tone, blood pressure, and preventing atherosclerosis. nih.gov

The activity of nNOS and eNOS is dependent on calcium and calmodulin, while iNOS is calcium-independent. abcam.comnih.gov

Roles of NO in Cellular Signaling

As a versatile signaling molecule, nitric oxide has a wide range of functions in the body. mdpi.comnih.gov Its effects are often mediated through the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that regulates various cellular processes. abcam.combiomolther.org

Key roles of NO in cellular signaling include: abcam.combiomolther.organygenes.com

Vasodilation: NO is a potent vasodilator, causing the relaxation of smooth muscle in blood vessel walls, which leads to increased blood flow and decreased blood pressure. mdpi.combiomolther.org

Neurotransmission: In the nervous system, NO acts as a neurotransmitter, playing a role in processes like learning and memory. nih.gov

Immune Response: NO produced by iNOS in immune cells has antimicrobial and antitumor effects. frontiersin.orgabcam.com It also modulates the activity of various immune cells. biomolther.org

Platelet Aggregation: NO inhibits the aggregation of platelets, thereby helping to prevent the formation of blood clots. oup.com

S-nitrosylation: NO can directly modify proteins by attaching to cysteine residues in a process called S-nitrosylation, which can alter protein function and regulate various cellular activities. biomolther.org

Competitive Metabolism of L-Arginine: Arginase-NOS Interplay

Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate, creating a critical metabolic branch point. nih.govnih.gov The competition between these two enzymes for L-arginine can significantly influence the balance between the production of urea and ornithine (via arginase) and the synthesis of nitric oxide (via NOS). mdpi.comfrontiersin.orgresearchgate.net

This interplay is a key regulatory mechanism in various physiological and pathological conditions. mdpi.comnih.gov For instance, in inflammatory responses, the expression and activity of both arginase and iNOS can be upregulated. frontiersin.orgnih.gov Increased arginase activity can limit the availability of L-arginine for NOS, thereby reducing NO production. frontiersin.orgplos.org This can have significant consequences, as NO has both protective and potentially damaging effects depending on the context. biomolther.org

Conversely, an intermediate in the NO synthesis pathway, Nω-hydroxy-L-arginine (NOHA), is a potent inhibitor of arginase. researchgate.netnih.gov This creates a feedback loop where increased NOS activity can lead to the inhibition of arginase, further directing L-arginine towards NO production. researchgate.net

Substrate Competition between Arginase and NOS for L-Arginine Bioavailability

A pivotal interaction in cellular metabolism revolves around the competition for L-arginine between two key enzymes: arginase and nitric oxide synthase (NOS). nih.govmdpi.com Both enzymes utilize L-arginine as their substrate, leading to a metabolic branch point with significant physiological consequences. nih.gov Arginase hydrolyzes L-arginine to produce L-ornithine and urea, essential components of the urea cycle and precursors for polyamines and proline synthesis. nih.govmdpi.comresearchgate.net Conversely, NOS oxidizes L-arginine to generate nitric oxide (NO), a critical signaling molecule, and L-citrulline. mdpi.com

The concept of direct competition has been a subject of scientific discussion due to the enzymes' differing kinetic properties. researchgate.net Arginase exhibits a higher Michaelis constant (Km) for L-arginine (in the millimolar range) compared to NOS (in the micromolar range), suggesting NOS should be saturated at physiological L-arginine concentrations. researchgate.netphysiology.org However, the maximum reaction velocity (Vmax) of arginase is substantially higher than that of NOS, which could potentially equalize their capacity to metabolize L-arginine. physiology.org

This competition is particularly relevant in non-hepatic tissues where both arginase and NOS are co-expressed. mdpi.com Increased arginase activity can effectively limit the amount of L-arginine available to NOS, thereby reducing NO production. pnas.orgresearchgate.net This dynamic is implicated in various pathological conditions, including cardiovascular diseases where elevated arginase activity contributes to endothelial dysfunction by impairing NO synthesis. physiology.orgacs.org The use of arginase inhibitors, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), has been shown to restore NO-dependent vasodilation in settings of increased arginase expression, supporting the significance of this competitive relationship. physiology.orgahajournals.orgplos.org

Conversely, some studies suggest that under conditions of a continuous L-arginine supply, as is typical in vivo, direct competition from arginase may not significantly impact NOS activity. nih.gov These studies propose that other factors, such as L-arginine transport and its utilization in protein synthesis, might play a more dominant role in regulating its availability for NOS. nih.gov Nevertheless, the balance between arginase and NOS activity remains a critical determinant of L-arginine fate and subsequent physiological outcomes.

Table 1: Key Enzymes in L-Arginine Metabolism

| Enzyme | Substrate | Products | Cellular Location | Function |

|---|---|---|---|---|

| Arginase | L-Arginine | L-Ornithine, Urea | Cytosolic (Arginase I), Mitochondrial (Arginase II) | Urea cycle, polyamine and proline synthesis |

| Nitric Oxide Synthase (NOS) | L-Arginine | Nitric Oxide (NO), L-Citrulline | Neuronal (nNOS), Inducible (iNOS), Endothelial (eNOS) | Cell signaling, vasodilation, immune response |

Regulation of NO Production by Arginase Activity

Arginase activity serves as a critical regulator of nitric oxide (NO) production by modulating the availability of their common substrate, L-arginine. researchgate.netahajournals.org An upregulation of arginase can lead to a decrease in the intracellular pool of L-arginine accessible to nitric oxide synthase (NOS), thereby curtailing NO synthesis. pnas.orgfrontiersin.org This reciprocal regulation is a key mechanism in various physiological and pathophysiological states. ahajournals.org

For instance, in the vascular endothelium, increased arginase activity is associated with endothelial dysfunction, characterized by impaired vasodilation. ahajournals.org By hydrolyzing L-arginine, arginase effectively shunts the substrate away from NOS, leading to reduced NO bioavailability. physiology.orgpnas.org The inhibition of arginase has been demonstrated to enhance endothelium-dependent vasodilation, supporting the direct link between arginase activity and NO production. pnas.org

Furthermore, the interplay extends beyond simple substrate competition. The generation of urea by arginase may also contribute to the downregulation of NO formation. nih.gov Conversely, an intermediate produced during NO synthesis, N-hydroxy-L-arginine, acts as a potent inhibitor of arginase, suggesting a feedback mechanism where NOS can influence arginase activity. nih.gov

Studies using arginase inhibitors have provided substantial evidence for this regulatory role. For example, the use of L-norvaline in activated macrophages enhanced NO production, particularly when extracellular L-arginine levels were limited. caldic.com Similarly, inhibitors like (S)-(2-boronoethyl)-L-cysteine (BEC) and Nω-hydroxy-nor-L-arginine (nor-NOHA) have been shown to restore NOS activity and NO-mediated responses in conditions of elevated arginase expression. ahajournals.org

This regulatory axis is not only confined to the vascular system but is also crucial in the immune response, where the balance between arginase and iNOS (inducible NOS) activity in macrophages dictates the production of either pro-inflammatory (NO) or anti-inflammatory (ornithine-derived) molecules. caldic.com

Impact of L-Arginine Depletion on Cellular Processes

Depletion of the semi-essential amino acid L-arginine has profound effects on a multitude of cellular processes, extending beyond its role as a substrate for nitric oxide synthase and arginase. frontiersin.orgmdpi.com L-arginine is integral to protein synthesis, and its codons play a role in determining the rate of protein translation. mdpi.com Its positively charged side chain is also crucial for maintaining the tertiary structure of proteins. mdpi.com

Cellular consequences of L-arginine deprivation are particularly significant in the context of cancer biology. Many tumors exhibit a deficiency in argininosuccinate (B1211890) synthetase 1 (ASS1), the enzyme required for de novo L-arginine synthesis from citrulline, rendering them dependent on extracellular L-arginine. mdpi.comresearchgate.net This metabolic vulnerability forms the basis of arginine-deprivation therapies for cancer. mdpi.com

L-arginine depletion can trigger a range of cellular stress responses. It can induce the general control nonderepressible 2 (GCN2)-mediated stress response, leading to the activation of activating transcription factor 4 (ATF4) and subsequent metabolic reprogramming. mdpi.com This can result in the exhaustion of other amino acids, such as aspartate, and impair DNA synthesis. mdpi.com Furthermore, arginine deprivation can suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation, leading to aggressive autophagy and reduced synthesis of proteins, lipids, and nucleotides. mdpi.com

In the immune system, L-arginine depletion is a key mechanism of immune suppression. mdpi.comnih.gov Myeloid-derived suppressor cells (MDSCs) and M2 macrophages in the tumor microenvironment can express high levels of arginase, leading to the depletion of L-arginine. mdpi.complos.org This local arginine scarcity impairs T-cell activation, proliferation, and effector functions, thereby promoting tumor immune escape. nih.govplos.org Specifically, L-arginine deprivation can arrest T-cells in the G0-G1 phase of the cell cycle and reduce the expression of the T-cell receptor CD3ζ chain. nih.gov

Other Metabolic Interactions

Beyond the well-characterized competition with NOS, L-norarginine and its metabolic context involve interactions with other pathways and have been utilized in broader metabolic studies.

This compound in General Amino Acid Metabolic Studies

This compound, as a structural analog of L-arginine, has been employed in studies investigating general amino acid metabolism and transport. ontosight.ainih.gov Its structural similarity allows it to interact with enzymes and transporters that recognize L-arginine, providing insights into their specificity and function. ontosight.ainih.gov For example, studies on porcine liver aminopeptidase (B13392206) B demonstrated that this compound acts as an inhibitor, although less potent than L-arginine itself, suggesting that the enzyme's specificity site can accommodate variations in the amino acid side chain. nih.gov Such studies help to delineate the structural requirements for substrate binding and inhibition in various amino acid metabolic pathways.

Interactions with Dimethylarginine Dimethylaminohydrolase (DDAH) Pathway

The dimethylarginine dimethylaminohydrolase (DDAH) pathway plays a crucial role in regulating nitric oxide (NO) synthesis by metabolizing endogenous inhibitors of nitric oxide synthase (NOS). acs.orgfrontiersin.org These inhibitors, asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (NMMA), are methylated forms of L-arginine that competitively inhibit all NOS isoforms. acs.orgfrontiersin.org DDAH hydrolyzes ADMA and NMMA to L-citrulline and dimethylamine (B145610) or monomethylamine, respectively, thereby relieving the inhibition of NOS and promoting NO production. frontiersin.org

The activity of DDAH is therefore a key determinant of NO bioavailability. nih.gov Dysregulation of the DDAH/ADMA/NO pathway is implicated in various pathologies, including cardiovascular disease and cancer. frontiersin.orgnih.gov While this compound is primarily known as an arginase inhibitor, its structural similarity to L-arginine and its methylated derivatives suggests potential, though less studied, interactions with the DDAH pathway. The intricate balance between arginase, NOS, and DDAH activities collectively governs the availability of L-arginine and the levels of its methylated inhibitors, ultimately controlling NO homeostasis. acs.org

Table 2: Research Findings on this compound's Metabolic Interactions

| Pathway/Enzyme | Interaction with this compound/Derivatives | Key Research Finding |

|---|---|---|

| Arginase vs. NOS | Substrate competition for L-arginine | This compound's precursor, nor-NOHA, inhibits arginase, increasing L-arginine availability for NOS and enhancing NO production. ahajournals.org |

| DDAH Pathway | Indirect interaction through regulation of NO synthesis | DDAH metabolizes NOS inhibitors (ADMA, NMMA), thus influencing the overall NO production capacity that can be modulated by arginase inhibitors. acs.orgfrontiersin.org |

| L-Citrulline Recycling | Not a direct participant | The recycling of L-citrulline to L-arginine replenishes the substrate pool for NOS, a process that becomes more critical when arginase activity is high. mdpi.comnih.gov |

| Amino Acid Metabolism | Inhibitor of certain amino acid-metabolizing enzymes | This compound can inhibit enzymes like aminopeptidase B, demonstrating its utility in studying enzyme specificity. nih.gov |

Enzyme Inhibition Studies Utilizing L Norarginine and Its Derivatives

Arginase Inhibition by Nω-hydroxy-L-norarginine (nor-NOHA)

Nω-hydroxy-L-norarginine (nor-NOHA) is a derivative of L-norarginine recognized for its potent and selective inhibition of arginase enzymes. medchemexpress.commedchemexpress.comnih.gov Arginase plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. medchemexpress.comnih.gov By inhibiting this enzyme, nor-NOHA modulates the availability of L-arginine for other metabolic pathways.

Nor-NOHA functions as a reversible and competitive inhibitor of arginase. tocris.com Its inhibitory mechanism is based on its structural similarity to the natural substrate, L-arginine. Analysis of the arginase enzyme structure reveals a binuclear manganese (Mn²⁺) cluster at its active site. mdpi.comsigmaaldrich.com Nor-NOHA inhibits the enzyme by displacing a metal-bridging hydroxide (B78521) ion within this cluster with its N-hydroxy group. frontiersin.org This specific, high-affinity interaction is influenced by the chain length between the α-amino acid and the hydroxyguanidine functional group of the inhibitor, which is critical for recognition and binding within the arginase active site. mdpi.comsigmaaldrich.com

There are two primary isoforms of arginase in mammals: arginase I (Arg1), which is cytosolic and highly expressed in the liver, and arginase II (Arg2), a mitochondrial enzyme found in various extrahepatic tissues. medchemexpress.comnih.gov Research indicates that nor-NOHA is a potent inhibitor of both isoforms but exhibits a notable selectivity for Arg2. mdpi.com Multiple studies report that nor-NOHA is approximately 10-fold more potent in inhibiting Arg2 compared to Arg1. tocris.comresearchgate.net

The inhibitory potency of nor-NOHA has been quantified using various metrics. The inhibition constant (Ki) for nor-NOHA has been reported as 50 nM for Arg2 and 500 nM for Arg1. frontiersin.org Another study determined a Ki value of 51 nM for human type II arginase. nih.gov In contrast, the Ki for rat liver arginase (predominantly Arg1) was found to be 0.5 µM. caymanchem.com The half-maximal inhibitory concentration (IC50) has been reported as 10 µM for arginase in stimulated macrophages and 2 µM for rat liver arginase. sigmaaldrich.comnih.govbachem.com

| Parameter | Arginase I (Arg1) | Arginase II (Arg2) | Source |

|---|---|---|---|

| Ki | 500 nM | 50 nM | frontiersin.org |

| Ki (human) | - | 51 nM | nih.gov |

| Ki (rat liver) | 0.5 µM | - | caymanchem.com |

| IC50 (rat liver) | 2 µM | - | sigmaaldrich.combachem.com |

| IC50 (macrophage) | 10 µM | nih.gov |

The efficacy of nor-NOHA as an arginase inhibitor becomes clearer when compared with other known inhibitors. It is significantly more potent than Nω-hydroxy-L-arginine (NOHA), an intermediate in the nitric oxide synthesis pathway. nih.govphysiology.org Nor-NOHA is approximately 40 times more potent than NOHA at inhibiting arginase in murine macrophages. nih.gov This difference in potency is also reflected in their Ki values; nor-NOHA has a Ki of 0.5 µM against rat liver arginase, which is 20-fold lower than the 10 µM Ki for NOHA. caymanchem.com Similarly, for human type II arginase, the Ki of nor-NOHA (51 nM) is substantially lower than that of NOHA (1.6 µM). nih.gov

A key advantage of nor-NOHA is its selectivity. Unlike NOHA, nor-NOHA is neither a substrate nor an inhibitor of nitric oxide synthase (NOS) isoforms. mdpi.comsigmaaldrich.comcaymanchem.comnih.gov This specificity makes it a valuable research tool for investigating the distinct roles of arginase and NOS, two enzymes that compete for the same substrate, L-arginine. nih.gov

Other classes of arginase inhibitors include boronic acid derivatives such as 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC). frontiersin.orgnih.gov While these are also potent inhibitors, some studies suggest that nor-NOHA is less specific in its action compared to these boronic acid-based compounds. frontiersin.org

| Inhibitor | Arginase I (Arg1) | Arginase II (Arg2) | Source |

|---|---|---|---|

| nor-NOHA | 0.5 µM | 0.05 µM | frontiersin.org |

| NOHA | 10 µM (rat liver) | 1.6 µM (human) | nih.govcaymanchem.com |

| ABH | 0.11 µM | 0.25 µM | frontiersin.org |

| BEC | 0.4-0.6 µM | 0.31 µM | frontiersin.org |

Nitric Oxide Synthase (NOS) Inhibition by Nω-methyl-L-norarginine (L-NMMA)

Nω-methyl-L-norarginine (L-NMMA) is an L-arginine analog widely used in research to inhibit nitric oxide synthase (NOS). nih.govnih.gov NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. nih.govmaastrichtuniversity.nl

L-NMMA functions as a competitive inhibitor for all three isoforms of nitric oxide synthase. nih.govhellobio.comtocris.combiotium.com By mimicking the structure of the natural substrate L-arginine, L-NMMA binds to the active site of the NOS enzyme. nih.govnih.gov This binding action competitively blocks L-arginine from accessing the active site, thereby preventing the enzymatic conversion of L-arginine into NO and L-citrulline. nih.govmaastrichtuniversity.nl This inhibition ultimately leads to a reduction in NO bioavailability. nih.gov

L-NMMA is characterized as a non-selective NOS inhibitor, as it acts on all three known isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.govnih.govhellobio.comtocris.com The lack of significant isoform selectivity is a common feature among inhibitors that are arginine substrate analogs, which is attributed to the high degree of conservation in the substrate-binding pocket across the NOS isoforms. nih.gov

While generally considered non-selective, reported IC50 values indicate its broad-spectrum activity with slight variations in potency against the different isoforms. For example, one study reported IC50 values of 3.5 µM for eNOS, 4.9 µM for nNOS, and 6.6 µM for iNOS. hellobio.com Another report cited Ki values of approximately 0.18 µM for rat nNOS and 6 µM for rat iNOS, suggesting a moderate preference for the neuronal isoform in that context. selleckchem.com However, in functional assays at the cellular and tissue levels, this slight preference is often not sufficient to selectively target one isoform over another. nih.govnih.gov

| Parameter | nNOS (NOS1) | iNOS (NOS2) | eNOS (NOS3) | Source |

|---|---|---|---|---|

| IC50 | 4.9 µM | 6.6 µM | 3.5 µM | hellobio.com |

| Ki (rat) | ~0.18 µM | ~6 µM | - | selleckchem.com |

Modulation of Other Enzyme Activities

Enzyme inhibition studies have revealed that this compound and its structural analogs can influence the activity of various enzymes beyond nitric oxide synthases. These investigations are crucial for understanding the broader biochemical implications of these compounds. This section focuses on the effects of this compound and related molecules on aminopeptidase (B13392206) B and their interactions with advanced glycation end products derived from L-arginine.

Effects on Aminopeptidase B Activity

This compound has been identified as an inhibitor of porcine liver aminopeptidase B (EC 3.4.11.6). nih.govresearchgate.net This enzyme is a zinc-dependent exopeptidase that specifically cleaves N-terminal arginine and lysine (B10760008) residues from peptides. nih.govresearchgate.net

In studies examining the substrate specificity and inhibition of aminopeptidase B, various α-amino acids were evaluated for their inhibitory potential. Among the basic amino acids tested, L-homoarginine and L-arginine were found to be the most potent inhibitors. This compound (α-amino-γ-guanidinobutyric acid) and L-lysine demonstrated a lesser degree of inhibition. nih.govresearchgate.net The competitive inhibition by hydrophobic amino acids as well suggests the presence of a hydrophobic region in the enzyme's specificity site that accommodates the side chains of substrates or inhibitors. nih.govresearchgate.net Further research into the derivatives of L-arginine indicated that modifications to the α-carboxyl or α-amino group resulted in a diminished inhibitory effect. nih.govresearchgate.net While the inhibitory action of this compound on aminopeptidase B has been established, specific quantitative data such as Kᵢ or IC₅₀ values were not detailed in the referenced literature.

Interactions with L-Arginine-Derived Advanced Glycation End Products (AGEs)

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with amino groups in proteins and other macromolecules. Certain AGEs derived from L-arginine are structurally analogous to endogenous inhibitors of nitric oxide synthases (NOS). Research has been conducted to determine if these L-arginine-derived AGEs, namely Nω-Carboxymethyl-arginine (CMA), Nω-carboxyethyl-arginine (CEA), and Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1), can inhibit the activity of L-arginine metabolizing enzymes.

Studies have shown that these glycated L-arginine derivatives can inhibit all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS) as well as arginase. nih.gov However, their inhibitory potency on NOS was found to be significantly lower, with IC₅₀ values being 3 to 1000 times higher than those of synthetic endogenous NOS inhibitors like ADMA and NOHA. nih.gov

The inhibitory effects of these L-arginine-derived AGEs, along with the L-lysine-derived AGE, Nε-(carboxymethyl)lysine (CML), on eNOS and arginase are summarized in the table below.

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| CMA | eNOS | 830 |

| CEA | eNOS | 3870 |

| MG-H1 | eNOS | 1280 |

| CMA | Arginase | 1470 |

| CML | Arginase | 1060 |

These findings suggest that while L-arginine-derived AGEs can inhibit enzymes involved in L-arginine metabolism, their effect, particularly on NOS, is weak. ebi.ac.uk Therefore, it is considered unlikely that these compounds directly impair nitric oxide biosynthesis to a significant extent under physiological conditions. nih.gov

Molecular Interactions and Structure Activity Relationship Sar Studies of L Norarginine Analogues

Conformational Analysis and Ligand-Protein Binding

Conformational analysis and the study of ligand-protein binding provide fundamental insights into how L-Norarginine analogues exert their effects. These studies focus on the specific structural features that govern enzyme recognition and the nature of the interactions within the binding pocket of target proteins.

The ability of this compound and its derivatives to inhibit enzymes like arginase and nitric oxide synthase (NOS) is highly dependent on specific structural features that mimic the natural substrate, L-arginine. mdpi.comacs.org Arginase, a binuclear manganese metalloenzyme, hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.govfrontiersin.org Inhibitors of this enzyme are often designed based on their structural resemblance to L-arginine, featuring an α-amino acid group and a side chain capable of interacting with the two manganese ions in the enzyme's active site. mdpi.com

Key structural determinants for binding and inhibition include:

Side Chain Length: this compound is a structural analogue of L-arginine, differing by having its side chain shortened by one methylene (B1212753) group. ontosight.ai This alteration in chain length is a critical factor influencing its binding affinity and inhibitory potency against various enzymes.

α-Amino and α-Carboxylate Groups: The presence of α-amino and α-carboxylate groups is a crucial specificity determinant for recognition in the arginase active site. nih.gov These groups are anchored by a network of direct and water-mediated hydrogen bonds, stabilizing the inhibitor in the correct conformation for binding. nih.govmdpi.com For example, in human arginase I, these groups form hydrogen bonds with residues like Asp-183 and Glu-186. mdpi.com

Guanidinium (B1211019) Group Replacement: In many potent arginase inhibitors, the guanidinium group of L-arginine is replaced by other functional groups. For instance, Nω-hydroxy-L-norarginine (nor-NOHA), a derivative of this compound, features a hydroxyguanidine group. nih.govresearchgate.net Another class of inhibitors replaces the guanidinium group with a boronic acid moiety, which can interact with the manganese cluster in the active site. mdpi.commdpi.com This substitution often confers selectivity for arginase over NOS. mdpi.com

The competition between arginase and NOS for their common substrate, L-arginine, is a key regulatory point in many physiological processes. nih.govuit.no Inhibitors like this compound and its derivatives can modulate this balance. ontosight.ai While some analogues inhibit arginase, others may affect NOS activity. For instance, nor-NOHA is a potent arginase inhibitor but does not inhibit or act as a substrate for inducible NOS (iNOS), making it a useful tool for studying the interplay between these two enzymes. researchgate.net

The precise interactions within a protein's binding pocket, particularly hydrogen bonding, are fundamental to the stability and specificity of the ligand-protein complex. A notable example is the interaction of this compound with the cytosolic arginine sensor for mTORC1 subunit 1 (CASTOR1). nih.govnih.gov CASTOR1 is a protein that senses cellular arginine levels to regulate the mTORC1 signaling pathway, which is implicated in cell growth and diseases like cancer. nih.govnih.gov

Molecular dynamics simulations have shown that this compound can effectively bind to the narrow binding pocket of CASTOR1. nih.govresearchgate.net Hydrogen bond analysis reveals that this compound forms numerous and stable hydrogen bonds with the protein, which are crucial for its entry and affinity. nih.goviiarjournals.org The number of hydrogen bonds formed by this compound with CASTOR1 can even be greater than those formed by the natural ligand, L-arginine. nih.gov These interactions are similar to those observed with another arginine analogue, canavanine. nih.gov The proficiency of these hydrogen bonds suggests that this compound can compete effectively with arginine for binding to CASTOR1. nih.govglygen.org

| This compound Moiety | Interacting CASTOR1 Residue | Interaction Type |

|---|---|---|

| Guanidinium Group | Glu244 | Hydrogen Bond |

| Guanidinium Group | Asp247 | Hydrogen Bond |

| Guanidinium Group | Gln311 | Hydrogen Bond |

| α-Amino Group | Gly277 | Hydrogen Bond |

| α-Carboxylate Group | Ser278 | Hydrogen Bond |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net These simulations provide detailed, atomistic-level insights into the kinetics of ligand-protein binding, conformational changes, and the stability of the resulting complexes, which are often inaccessible through experimental methods alone. researchgate.netresearchgate.net

MD simulations have been extensively used to model the binding of this compound and other arginine analogues to protein targets like CASTOR1 and arginase. nih.govnih.gov The process typically begins with molecular docking, where various possible binding poses of the ligand in the protein's active site are predicted. nih.gov The most favorable pose is then used as the starting point for the MD simulation. nih.govfrontiersin.org

In a study involving CASTOR1, this compound and nine other arginine analogues were docked into the protein's binding site to initiate MD simulations. nih.gov These simulations, often run for timescales like 100 nanoseconds, track the atomic-level dynamics of the protein-ligand interaction. nih.govfrontiersin.org The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. nih.govfrontiersin.org A stable RMSD value indicates that the complex has reached equilibrium. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) is calculated for individual residues to identify which parts of the protein are flexible or rigid upon ligand binding. nih.govfrontiersin.org

For arginase, MD simulations have been used to investigate the binding of inhibitors like nor-NOHA and to understand the protonation state of the substrate in the active site, which contains a critical binuclear manganese cluster. nih.gov These models help elucidate how inhibitors interact with the metal ions and surrounding amino acid residues, providing a basis for designing more potent and specific molecules. nih.gov

A key output from MD simulations is the calculation of binding free energy (ΔG_bind), which estimates the affinity of a ligand for its protein target. iiarjournals.orgresearchgate.net A more negative value indicates a stronger and more stable interaction. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a common approach used to calculate this value from the simulation trajectory. nih.govresearchgate.net

In the context of CASTOR1, binding free energy calculations revealed that this compound, along with analogues like Nα-acetyl-arginine and citrulline, possesses a sufficiently low binding free energy to suggest it can compete effectively with L-arginine for the binding site. nih.govnih.govnih.gov The analysis of the last 20 nanoseconds of the simulation trajectory provided the values to compare the binding stabilities of different analogues. iiarjournals.org

| Arginine Analogue | Binding Free Energy (ΔG_bind, kcal/mol) | Reference |

|---|---|---|

| L-Arginine | -44.64 | iiarjournals.org |

| Nα-acetyl-arginine | -34.98 | iiarjournals.org |

| This compound | ~ -30.00 | iiarjournals.org |

| Citrulline | ~ -30.00 | iiarjournals.org |

| Homoarginine | -28.11 | nih.gov |

These free energy calculations, combined with the analysis of binding dynamics (such as hydrogen bond formation and RMSD), provide a comprehensive picture of the ligand-protein interaction, highlighting why certain analogues are effective binders and potential inhibitors. nih.goviiarjournals.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. researchgate.net

QSAR methodologies are valuable in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanisms of drug action. frontiersin.orgresearchgate.net A QSAR model is developed using a dataset of molecules with known activities. frontiersin.org For these molecules, various molecular descriptors are calculated, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological properties.

3D Descriptors: Molecular shape, surface area, and properties derived from the 3D conformation of the molecule. frontiersin.orgresearchgate.net

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition). frontiersin.org

In the context of this compound analogues and arginase inhibitors, QSAR studies have been performed to identify the key structural features required for potent inhibition. frontiersin.orgnih.gov For example, a QSAR analysis on a large set of arginase-I inhibitors identified several crucial structural factors: the proximity of lipophilic atoms to the molecule's center, the position of hydrogen bond donors relative to ring structures, and surface area ratios. frontiersin.orgnih.gov Such models, once validated, can be used for virtual screening of large compound databases to identify new potential inhibitors. frontiersin.orgnih.gov For instance, a validated QSAR model was used to screen over 1,600 FDA-approved compounds to find potential new arginase-I inhibitors. frontiersin.orgnih.gov

| Descriptor Type | Example Descriptor | Structural Information Encoded |

|---|---|---|

| Thermodynamic | LogP | Lipophilicity/hydrophobicity of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| 3D/Geometrical | Molecular Surface Area | Size and shape of the molecule. |

| Field-based | Electrostatic Field Descriptors | Regions favorable for electronegative or electropositive interactions. science.gov |

While specific QSAR models focused solely on this compound are not extensively documented in the provided search results, the methodologies applied to the broader class of arginase inhibitors are directly relevant for understanding its structure-activity profile.

Computational Approaches for Inhibitor Design

Computational modeling has become an indispensable tool for designing and optimizing enzyme inhibitors, including those based on the this compound scaffold. Techniques like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) analyses provide deep insights into the molecular interactions that govern binding affinity and selectivity. iiarjournals.orgnih.gov

MD simulations are particularly useful for understanding the dynamic behavior of a ligand within a protein's binding pocket. For instance, simulations have been used to study the interaction of arginine analogues, including this compound, with the cytosolic arginine sensor CASTOR1, a key component in the mTORC1 signaling pathway. iiarjournals.org The goal of such studies is often to identify analogues that can bind to CASTOR1 as effectively as arginine but without triggering the downstream signaling cascade, thus acting as inhibitors. iiarjournals.org Binding free energy calculations from these simulations revealed that this compound has a sufficient binding affinity to CASTOR1 to potentially compete with the natural ligand, L-arginine. iiarjournals.org

Hydrogen bond (H-bond) analysis is a critical component of these computational studies, as the number and stability of H-bonds are generally correlated with interaction stability. iiarjournals.org In simulations with CASTOR1, this compound was found to form a number of hydrogen bonds comparable to or even greater than L-arginine, suggesting it could be a competitive binder. iiarjournals.org These computational approaches allow for the rational design of new inhibitors by predicting how specific structural modifications will affect binding. iiarjournals.orgacs.org For example, in the computational design of peptide inhibitors for the NaV1.7 channel, this compound was initially incorporated. However, modeling revealed that mutating it back to the longer-chain arginine could better promote a key hydrogen bond, demonstrating how computational design guides the optimization process. elifesciences.org

The development of QSAR models further aids in inhibitor design by correlating structural features of a series of compounds with their biological activity. nih.gov For arginase inhibitors, QSAR studies have identified key structural aspects necessary for potent inhibition, providing a framework for screening and designing novel therapeutic agents. nih.gov

Table 1: Computational Analysis of Arginine Analogue Binding to CASTOR1

| Compound | Binding Free Energy (kcal/mol) | Key Hydrogen Bond Interactions | Potential as mTORC1 Inhibitor |

| L-Arginine | Favorable | Disrupts CASTOR1-GATOR2 complex | Baseline (activator) |

| This compound | Sufficient to compete with L-arginine iiarjournals.org | Forms proficient H-bonds; more stable system than homoarginine iiarjournals.org | Potential candidate; does not disrupt CASTOR1-GATOR2 complex iiarjournals.org |

| Nα-acetyl-arginine | Sufficient to compete with L-arginine iiarjournals.org | Forms more H-bonds than L-arginine; H-bond with Val281 iiarjournals.org | Top potential candidate; does not disrupt CASTOR1-GATOR2 complex iiarjournals.org |

| Citrulline | Sufficient to compete with L-arginine iiarjournals.org | Data not specified | Potential candidate iiarjournals.org |

| D-Arginine | Data not specified | Forms more H-bonds than L-arginine; H-bond with Gly277 iiarjournals.org | Potential candidate; does not disrupt CASTOR1-GATOR2 complex iiarjournals.org |

This table summarizes findings from molecular dynamics simulations aimed at identifying potential inhibitors of the mTORC1 pathway by targeting the arginine sensor CASTOR1. iiarjournals.org

Impact of Structural Modifications on Biological Activity (e.g., ACTH analogues)

The substitution of L-arginine with this compound in bioactive peptides has been a key strategy to probe the importance of the arginine side-chain length for biological function. The results of these modifications vary significantly depending on the specific peptide and its target receptor, highlighting the nuanced nature of molecular recognition.

A prominent example is the modification of adrenocorticotropic hormone (ACTH). Two ACTH analogues, an octadecapeptide amide and a tetracosapeptide, were synthesized with this compound replacing the native L-arginine at position 8. nih.gov Biological activity determination showed that shortening the arginine side chain in this position resulted in the formation of active ACTH analogues, indicating that the precise length of the side chain is not strictly essential for activity in this context, although the potency might be altered. nih.gov

In contrast, similar modifications in other peptides can lead to a dramatic loss of activity. In structure-activity relationship studies of the antibiotic teixobactin, this compound was used as an isostere (a molecule with a similar shape and volume) for the L-allo-enduracidino moiety (End). hku.hk The resulting analogue, NorgArg10-teixobactin, showed a significant decrease in antibacterial activity compared to an analogue containing arginine at the same position. hku.hk This suggests that the additional methylene group in the arginine side chain is critical for the interactions required for teixobactin's antimicrobial function. hku.hk

Conversely, in some cases, the shorter side chain of this compound can be beneficial. The analogue [8-L-Norarginine]deamino vasopressin was found to be a highly potent antidiuretic agent, with its action being 10 times more prolonged than that of the clinically used analogue dDAVP. researchgate.net This demonstrates that structural modifications, including side-chain length, can profoundly influence the pharmacological profile of a peptide, enhancing specific properties like duration of action. researchgate.net These differential outcomes underscore the principle that the effect of a structural modification is highly dependent on the specific molecular context of the peptide-receptor interaction. nih.gov

Table 2: Biological Activity of Peptides Modified with this compound

| Parent Peptide | Analogue | Modification | Observed Biological Effect |

| ACTH | [Nle⁴, Nar⁸]-ACTH(1-24) | Arg⁸ → Nar⁸ | Retained biological activity nih.gov |

| Vasopressin | [8-L-Norarginine]deamino vasopressin | Arg⁸ → Nar⁸ (and deamination at position 1) | Highly potent and prolonged antidiuretic action researchgate.net |

| Teixobactin | NorgArg¹⁰-teixobactin | End¹⁰ → Nar¹⁰ | Dramatically decreased antibacterial activity hku.hk |

This table provides examples of how replacing L-arginine (or a related residue) with this compound (Nar) impacts the biological activity of different peptides.

Advanced Research Methodologies and Techniques for Studying L Norarginine

Synthetic Approaches for L-Norarginine and its Derivatives

The ability to chemically synthesize this compound and its derivatives is fundamental to studying its biological functions. These synthetic methods provide the necessary tools to produce not only the compound itself but also novel molecules that can act as inhibitors or probes for related enzymes.

Chemical Synthesis Strategies (e.g., peptide synthesis, amidination)

The synthesis of this compound and its incorporation into peptides often employs established techniques from peptide chemistry. Solid-phase peptide synthesis (SPPS) is a common method where amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. csic.esnih.gov This process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next amino acid. nih.gov Protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are used to prevent unwanted side reactions at the alpha-amino group and reactive side chains. nih.govmasterorganicchemistry.com

A key step in synthesizing this compound-containing peptides is the formation of the guanidine (B92328) group. One strategy involves the direct incorporation of L-nitronorarginine into the peptide sequence. nih.gov Another approach is the amidination of the γ-amino function in a protected peptide that contains α,γ-diaminobutyric acid. nih.gov This method allows for the conversion of a primary amine to a guanidinium (B1211019) group, thus forming the this compound residue within the peptide.

Synthesis of Novel Analogues and Inhibitors

The synthesis of novel analogues and inhibitors of this compound is a critical area of research, particularly for developing therapeutic agents. lookchem.com For instance, Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent arginase inhibitor, was synthesized to be more potent than its parent compound, Nω-hydroxy-L-arginine (L-NOHA), and to not be a substrate for nitric oxide synthase (NOS). nih.gov The development of such inhibitors is often guided by the structure of the target enzyme's active site. acs.org

Boron-based inhibitors, such as (S)-(2-boronethyl)-L-cysteine (BEC) and 2(S)-amino-6-boronohexanoic acid (ABH), have been designed as effective arginase inhibitors. nih.govresearchgate.net More recent strategies have focused on creating α,α-disubstituted derivatives of ABH to produce even more potent inhibitors. researchgate.net The Ugi reaction has also been successfully applied to synthesize novel arginase inhibitors with improved potency by creating a piperidine (B6355638) ring linked to a quaternary amino acid center. researchgate.net These synthetic efforts aim to create compounds with high specificity and efficacy for their target enzymes.

Analytical Techniques for Compound Detection and Quantification

Accurate detection and quantification of this compound and related metabolites are crucial for understanding their roles in biological systems. A variety of analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Chromatographic Methods (e.g., Thin-Layer Chromatography, LC-MS/MS)

Chromatographic methods are widely used for the separation and analysis of this compound and its metabolites. Thin-Layer Chromatography (TLC) is a simple and cost-effective technique for the initial screening and separation of compounds from complex mixtures. researchgate.netchromatographyonline.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and reproducibility. researchgate.net For enhanced identification, TLC can be coupled with mass spectrometry (TLC-MS), allowing for the analysis of separated compounds directly from the TLC plate. merckmillipore.comatlantis-press.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of this compound and related compounds in biological samples. atlantis-press.complos.org This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection of analytes at very low concentrations. atlantis-press.complos.org LC-MS/MS is often considered the gold standard for quantitative analysis in complex biological matrices. mdpi.com

| Technique | Principle | Application for this compound Analysis | Key Advantages |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. researchgate.net | Initial screening and separation of this compound and its derivatives from biological extracts. researchgate.net | Simple, cost-effective, and allows for parallel analysis of multiple samples. researchgate.netchromatographyonline.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | An advanced form of TLC with higher resolution and reproducibility. researchgate.net | More precise separation and quantification compared to standard TLC. researchgate.net | Improved separation efficiency and quantitative accuracy. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. atlantis-press.complos.org | Highly sensitive and specific quantification of this compound and related metabolites in complex samples like plasma and tissue extracts. atlantis-press.commdpi.com | High sensitivity, specificity, and suitability for complex biological matrices. atlantis-press.commdpi.com |

Enzymatic Assays for Activity Measurement (e.g., Radiometric methods for arginase)

Enzymatic assays are essential for determining the biological activity of this compound and its analogues, particularly their effects on enzymes like arginase. Arginase activity is commonly measured by quantifying the production of urea (B33335) from L-arginine. researchgate.netsigmaaldrich.com

Radiometric assays offer high sensitivity and are not affected by pre-existing urea or ornithine in the sample. researchgate.net In this method, L-[guanido-¹⁴C]arginine is used as the substrate, and the amount of [¹⁴C]urea produced is measured by scintillation counting after separating it from the unhydrolyzed substrate using an ion-exchange resin. researchgate.netresearchgate.net Colorimetric assays are also available, where the urea produced reacts with a reagent to generate a colored product that can be measured spectrophotometrically. sigmaaldrich.comsigmaaldrich.com These assays are crucial for determining the inhibitory potency (e.g., IC₅₀ values) of compounds like nor-NOHA on arginase activity. researchgate.netnih.gov

| Assay Type | Principle | Application for this compound Research | Key Features |

| Radiometric Arginase Assay | Measures the conversion of L-[guanido-¹⁴C]arginine to [¹⁴C]urea. researchgate.netresearchgate.net | Determining the inhibitory effect of this compound analogues on arginase activity with high sensitivity. researchgate.net | High sensitivity; not influenced by endogenous urea or ornithine. researchgate.net |

| Colorimetric Arginase Assay | The urea produced from the arginase reaction reacts with a chromogenic agent to produce a colored product. sigmaaldrich.comsigmaaldrich.com | A simpler, non-radioactive method to measure arginase activity and the effect of inhibitors. sigmaaldrich.comsigmaaldrich.com | Safer (non-radioactive) and suitable for high-throughput screening. sigmaaldrich.comsigmaaldrich.com |

Immunoassays (e.g., ELISA) for Related Metabolites

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are antibody-based methods used for the quantitative analysis of specific molecules. nih.gov While direct ELISAs for this compound are not commonly described, they are frequently used to measure related metabolites that are affected by this compound's biological activity. For instance, in studies involving arginase inhibition by compounds like nor-NOHA, ELISAs can be used to quantify levels of other important molecules in the L-arginine metabolic pathways. mdpi.comnih.gov

This can include the measurement of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, or various cytokines to assess the immunological consequences of arginase inhibition. mdpi.comnih.gov The specificity of the antibody-antigen reaction allows for accurate quantification of these metabolites in complex biological fluids like plasma or serum. mdpi.comnih.gov

In Vitro Experimental Models

In vitro cell culture systems are indispensable tools for dissecting the specific cellular and molecular mechanisms of this compound and its derivatives, such as the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA). These models allow for controlled investigations into enzyme kinetics, metabolic pathways, and cellular responses. Macrophage and endothelial cell lines are prominently used to study the interplay between arginase and nitric oxide synthase (NOS), two enzymes competing for the common substrate, L-arginine. researchgate.netnih.gov

Macrophage Cell Lines: In macrophage cell lines like murine J774A.1 and RAW 264.7, nor-NOHA has been used to probe the role of arginase in inflammatory and infectious conditions. researchgate.netnih.govnih.gov Studies show that nor-NOHA is a potent and selective arginase inhibitor that does not directly interfere with NOS activity. researchgate.net In lipopolysaccharide (LPS)-stimulated macrophages, inhibiting arginase with nor-NOHA leads to an increased production of nitric oxide (NO). nih.govtandfonline.com This occurs because blocking the arginase pathway makes more L-arginine available for iNOS to produce NO. nih.gov This competitive relationship is critical during infections, as demonstrated in studies with Mycobacterium tuberculosis (Mtb). In Mtb-infected RAW 264.7 cells, nor-NOHA treatment decreased arginase activity, which correlated with an increase in NO formation and a reduction in mycobacterial growth. nih.gov These findings highlight how this compound analogues can be used to modulate the macrophage metabolic flux between pro-inflammatory (NOS-driven) and tissue-reparative (arginase-driven) pathways. nih.govfrontiersin.org

Endothelial Cells (ECs): In human and animal-derived endothelial cells, nor-NOHA has been employed to study its effects on arginase activity and endothelial function. Research has shown that nor-NOHA dose-dependently decreases urea production—a direct product of arginase activity—in EC cultures. researchgate.net The L-arginine-NO pathway is fundamental to vasoprotection, and its depletion can lead to endothelial dysfunction. nih.gov Chronic exposure of endothelial cells to high levels of L-arginine can paradoxically induce senescence and dysfunction through the upregulation of arginase II. nih.gov The application of arginase inhibitors like nor-NOHA in these models demonstrates that blocking this pathway can prevent such detrimental effects. nih.gov However, some studies caution that nor-NOHA can spontaneously release an NO-like molecule in certain cell culture media, which could be a confounding factor in experiments assessing NO production. nih.govresearchgate.net

The table below summarizes key findings from in vitro studies using nor-NOHA.

| Cell Line | Model System/Stimulus | Key Findings with Nor-NOHA | Reference |

| Murine Macrophages | LPS-stimulated | Potent and selective arginase inhibitor; increased NO and L-citrulline accumulation. | researchgate.net |

| RAW 264.7 (Murine Macrophage) | M. tuberculosis infection | Decreased arginase activity, increased NO formation, and reduced mycobacterial growth. | nih.gov |

| Peritoneal Macrophages | LPS-stimulated | Restored NO production that was suppressed by copper nanoparticles. | tandfonline.com |

| Endothelial Cells (ECs) | Basal culture | Dose-dependently decreased urea production (arginase activity) with an IC50 of 10 ± 2 µM after 24h. | researchgate.net |

| Human Endothelial Cells | Chronic L-arginine exposure | Silencing arginase-II (the target of nor-NOHA) prevented endothelial senescence. | nih.gov |

Co-culture systems provide a more complex in vitro environment to study how this compound affects communication between different cell types. These models are particularly valuable for immunology and cancer research, where interactions between immune cells and other cells drive disease progression.

One notable application of Nω-hydroxy-nor-L-arginine (nor-NOHA) in a co-culture system involved myeloid-derived suppressor cells (MDSCs). researchgate.net In a model of collagen-induced arthritis, MDSCs were co-cultured with other cells to investigate their role in promoting the expression of RANK-L, a key factor in bone resorption. The study demonstrated that MDSCs facilitated the upregulation of RANK-L. researchgate.net To determine if this effect was mediated by the high arginase activity characteristic of MDSCs, the co-culture was treated with nor-NOHA. The presence of the arginase inhibitor completely abolished the ability of MDSCs to enhance RANK-L expression. researchgate.net This finding directly implicated the arginase-dependent consumption of L-arginine by MDSCs as the mechanism for this intercellular signaling event. researchgate.net

In Vivo Experimental Models (Non-Human)

Non-human in vivo models are crucial for understanding the therapeutic potential and physiological effects of this compound derivatives in complex disease states. Murine models of inflammation and infectious diseases have been used extensively to study the effects of arginase inhibition by Nω-hydroxy-nor-L-arginine (nor-NOHA).

Allergic Asthma: In murine models of allergic asthma, increased arginase expression and activity contribute to airway hyperresponsiveness (AHR) by depleting L-arginine, thereby limiting its availability for the production of the bronchodilator nitric oxide (NO). escholarship.orgnih.goversnet.org A study using a mite-challenged NC/Nga mouse model, which closely resembles human asthma, found that treatment with nor-NOHA attenuated the key features of the disease. physiology.org Specifically, nor-NOHA administration inhibited the increase in AHR, reduced the number of eosinophils in bronchoalveolar lavage fluid, and decreased the expression of Th2 cytokines like IL-4, IL-5, and IL-13. physiology.org

Tuberculosis (TB): The host immune response to Mycobacterium tuberculosis (Mtb) involves a delicate balance between the antimicrobial activity of iNOS and the immunoregulatory functions of arginase. nih.govmdpi.com The therapeutic potential of arginase inhibition has been tested in mouse models of pulmonary TB. In BALB/c mice infected with Mtb, treatment with nor-NOHA was investigated. nih.govmdpi.com Furthermore, the inhibitor was evaluated in a humanized mouse model (HIS mouse) to study its effects in the context of a human immune system, including during HIV co-infection. These studies suggest that arginase inhibition can modulate the immune response to Mtb, potentially improving disease outcomes by shifting the L-arginine metabolism toward protective NO production. nih.govmdpi.com

Leishmania Infection: Leishmania parasites rely on polyamines, downstream products of the arginase pathway, for their replication within host macrophages. frontiersin.orgplos.org Therefore, inhibiting arginase is a potential therapeutic strategy. In BALB/c mice infected with Leishmania tropica or Leishmania major, treatment with nor-NOHA significantly reduced arginase activity in the spleen cells of the infected mice. researchgate.net This inhibition correlated with an increase in NO production and a decrease in the parasite load over the course of the infection. researchgate.net Other studies have shown that nor-NOHA can delay the development of leishmaniasis, suggesting that it helps control the infection by reducing parasite proliferation and enhancing parasite killing via NO generation. mdpi.complos.org

The role of this compound derivatives in vascular biology has been extensively studied in various non-human models of cardiovascular and inflammatory diseases where endothelial dysfunction is a key pathological feature.

Adjuvant-induced arthritis (AIA) rats: Rheumatoid arthritis is associated with endothelial dysfunction, which contributes to increased cardiovascular risk. In a rat model of adjuvant-induced arthritis (AIA), which mimics rheumatoid arthritis, arginase activity is elevated in blood vessels. d-nb.infonih.gov Curative treatment of AIA rats with Nω-hydroxy-nor-L-arginine (nor-NOHA) was found to fully restore aortic endothelial function. d-nb.infonih.gov The beneficial effect was mediated by an increase in nitric oxide synthase (NOS) activity, a reduction in the production of superoxide (B77818) anions, and a decrease in inflammatory markers such as IL-6 and VEGF. d-nb.info

Spontaneously hypertensive rats (SHR): Increased vascular arginase activity is implicated in the pathogenesis of hypertension by reducing NO bioavailability. researchgate.netsemanticscholar.org Long-term treatment of adult SHR with fully developed hypertension with nor-NOHA resulted in a significant decrease in systolic blood pressure. researchgate.net The treatment also improved endothelial function in peripheral resistance arteries and prevented hypertension-induced aortic remodeling. researchgate.netresearchgate.net These findings identify arginase as a key therapeutic target for hypertension. researchgate.netsemanticscholar.org

Experimental Cerebral Malaria (ECM): Low bioavailability of NO is a feature of cerebral malaria. nih.govplos.org Strategies to increase NO, including L-arginine supplementation and arginase inhibition, have been tested in a mouse model of ECM induced by Plasmodium berghei ANKA. nih.govplos.org In one study, prophylactic treatment with nor-NOHA, either alone or in combination with L-arginine and the NOS cofactor tetrahydrobiopterin (B1682763) (BH4), increased plasma nitrite (B80452) levels (an indicator of NO production). However, this increase did not translate into protection against the development of ECM or improved survival. nih.govplos.org This suggests that simply increasing NO bioavailability through this pathway may be insufficient to overcome the complex pathology of ECM. nih.govplos.org

The table below summarizes key findings from in vivo studies using nor-NOHA.

| Animal Model | Disease/Condition | Key Findings with Nor-NOHA | Reference |

| AIA Rats | Arthritis / Endothelial Dysfunction | Restored aortic endothelial function, increased NOS activity, and reduced superoxide and inflammatory markers. | d-nb.infonih.gov |

| SHR | Hypertension | Significantly decreased systolic blood pressure and prevented aortic remodeling. | researchgate.net |

| NC/Nga Mouse | Allergic Asthma | Inhibited airway hyperresponsiveness, reduced eosinophilic inflammation, and lowered Th2 cytokine levels. | physiology.org |

| BALB/c Mouse | Leishmania Infection | Reduced arginase activity, increased NO production, and decreased parasite load. | researchgate.net |

| BALB/c & HIS Mouse | Tuberculosis | Modulated immune responses to M. tuberculosis. | nih.govmdpi.com |

| C57BL/6 Mouse | Experimental Cerebral Malaria | Increased plasma nitrite but failed to protect against ECM development or improve survival. | nih.govplos.org |

Knockout Animal Models for Specific Enzyme Isoforms (e.g., Arg1/Arg2 knockout mice)

The use of knockout (KO) animal models, particularly those with targeted deletions of the genes for arginase 1 (Arg1) and arginase 2 (Arg2), has been fundamental in dissecting the distinct physiological roles of these enzyme isoforms. nih.gov These genetically modified models provide an invaluable platform for interpreting the effects of pharmacological inhibitors like this compound by offering a clear genetic baseline of enzyme deficiency. nih.govresearchgate.net

Arg1 and Arg2, while catalyzing the same reaction, have different subcellular locations and tissue distribution; Arg1 is primarily cytosolic and highly expressed in the liver for its role in the urea cycle, whereas Arg2 is mitochondrial and found in various extrahepatic tissues where it regulates L-ornithine for polyamine and proline synthesis. nih.govmdpi.com Studies using KO mice have revealed that these differences are functionally significant. For instance, mice with a myeloid-specific deletion of Arg1 show altered immune responses, while Arg2 KO mice exhibit changes in inflammatory responses and nitric oxide production. nih.govmdpi.com The complete absence of both isoforms is lethal, with double knockout mice dying within two weeks of birth, accompanied by a dramatic 100-fold increase in arginine levels in tissues, including the brain, underscoring the critical role of arginase in amino acid homeostasis. nih.gov

Research leveraging these models has provided direct evidence for the specific targets of this compound. A key study on kidney ischemia-reperfusion injury found that the administration of this compound provided a protective effect in wild-type mice that was comparable to the phenotype observed in Arg2 knockout mice. researchgate.net In the Arg2 KO mice, there was an attenuation of 3-nitrotyrosine (B3424624) accumulation and apoptosis of renal tubule cells, suggesting that the therapeutic benefit of this compound in this context is achieved primarily through the inhibition of Arg2-mediated nitrosative stress. researchgate.net Further studies on bone marrow-derived macrophages from Arg2 knockout mice also showed reduced secretion of pro-inflammatory cytokines like IL-6 and TNF-α compared to wild-type cells, clarifying the specific pathways that this compound modulates. mdpi.com

By comparing the physiological and cellular responses in wild-type versus Arg1 or Arg2 knockout animals following this compound administration, researchers can precisely attribute the inhibitor's pharmacodynamic effects to the blockade of a specific arginase isoform.

Table 1: Summary of Findings from Arginase Knockout (KO) Mouse Models and Comparative Effects of this compound

| Model | Key Phenotype / Finding | Relevance to this compound Research | Reference |

|---|---|---|---|

| Arg1 Knockout (Global) | Leads to hyperargininemia and death by 3-4 weeks from ammonia (B1221849) toxicity due to a disrupted urea cycle. | Demonstrates the critical role of Arg1 in systemic nitrogen disposal. This compound studies must consider potential impacts on this pathway. | nih.gov |

| Arg2 Knockout (Global) | Mice are viable with a normal lifespan. Exhibit altered plasma amino acid profiles and changes in inflammatory and vascular responses. Attenuated kidney ischemia-reperfusion injury. | Provides a model to study the extra-hepatic roles of arginase. The protective effects of this compound in kidney injury mimic the Arg2 KO phenotype. | researchgate.net |

| Arg1/Arg2 Double Knockout | Lethal within 14 days. Shows a ~100-fold increase in tissue arginine levels and a ~10-fold decrease in ornithine. | Highlights the non-redundant and essential functions of the arginase system. Validates arginase as a critical regulator of L-arginine levels. | nih.gov |

| Wild-Type Mice + this compound | In a model of kidney ischemia-reperfusion, administration of this compound alleviated injury, similar to the effect seen in Arg2 KO mice. | Provides pharmacological evidence that this compound's protective effect in this pathology is mediated through the inhibition of Arg2. | researchgate.net |

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for characterizing the absorption, distribution, metabolism, and excretion of this compound, and for linking its concentration to its biological effects. researchgate.net Such studies in animal systems have provided significant insights into the compound's behavior and efficacy.

Pharmacokinetics (PK)

The therapeutic application of this compound is influenced by its pharmacokinetic profile, which is characterized by rapid clearance. mdpi.comnih.gov Studies in Wistar rats administered this compound via intraperitoneal injection (30 mg/kg) showed that the compound was cleared rapidly from the plasma within approximately 90 minutes. mdpi.comnih.gov Other research confirms a very short half-life, on the order of minutes, following intravenous injection. acs.org This rapid clearance can present a challenge for maintaining therapeutic concentrations in vivo and may account for discrepancies observed between in vitro and in vivo study outcomes. nih.gov The modest oral bioavailability and low membrane permeability of early-generation arginase inhibitors like this compound have spurred research into new formulations and derivatives with improved PK properties. mdpi.comacs.org

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Finding | Animal Model | Implication | Reference |

|---|---|---|---|---|

| Clearance | Rapid clearance from plasma in approximately 90 minutes. | Wistar Rats (Intraperitoneal) | Short duration of action requires specific dosing strategies for sustained effect. | mdpi.comnih.gov |

| Half-life (t1/2) | Described as being in the order of minutes. | General (Intravenous) | Limits systemic exposure and may reduce in vivo efficacy compared to in vitro potency. | acs.org |

Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the competitive inhibition of arginase, which leads to a cascade of downstream biological consequences by increasing the bioavailability of L-arginine for other metabolic pathways, most notably for nitric oxide synthase (NOS). physiology.orgescholarship.org

In animal models of allergic asthma, treatment with this compound led to a significant increase in L-arginine content in the airways. escholarship.org This shift in substrate availability resulted in higher production of nitric oxide (NO), as measured by elevated levels of its metabolites (NOx) in lung tissue. physiology.org The functional consequences included the inhibition of airway hyperresponsiveness and a reduction in airway inflammation, demonstrating a clear therapeutic effect. physiology.org

In the context of infectious diseases, PD studies in mouse models of tuberculosis showed that this compound treatment decreased arginase activity, reduced the expression of the arg1 gene, and polarized macrophages toward a pro-inflammatory M1 phenotype with an increased percentage of iNOS-positive cells. mdpi.comnih.gov This modulation of the host immune response was associated with a significant decrease in mycobacterial growth in macrophages. mdpi.com Similarly, in a BALB/c mouse model of Leishmania infection, this compound treatment reduced arginase activity, increased NO levels, and significantly decreased the parasite load. researchgate.net These findings highlight this compound's ability to enhance host immunity by redirecting L-arginine metabolism from the arginase pathway to the antimicrobial NO pathway. nih.govresearchgate.net

Table 3: Summary of Key Pharmacodynamic Effects of this compound in Animal Models

| Disease Model | Animal System | Key Pharmacodynamic Effect | Observed Outcome | Reference |

|---|---|---|---|---|

| Allergic Asthma | Mouse Model | Increased L-arginine bioavailability for NOS in the airways. | Increased lung NOx levels; reduced airway hyperresponsiveness and inflammation. | physiology.orgescholarship.org |

| Tuberculosis | BALB/c and HIS Mice | Decreased arginase activity; increased iNOS+ cells; M1 macrophage polarization. | Reduced pulmonary Mtb burden and decreased arginase gene expression. | mdpi.comnih.gov |

| Leishmaniasis | BALB/c Mice | Inhibition of arginase activity, leading to increased nitric oxide (NO). | Reduced parasite proliferation and overall parasite load. | researchgate.net |

| Kidney Ischemia-Reperfusion | Mouse Model | Inhibition of Arg2, reducing nitrosative stress. | Alleviated kidney injury, attenuated apoptosis of renal tubule cells. | researchgate.net |

Investigative Studies on L Norarginine Mediated Biological Responses in Model Systems

Modulation of Immune Cell Function

L-arginine metabolism is a critical juncture in determining immune responses, with the enzyme arginase playing a central role. Arginase competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine. The catabolism of L-arginine by iNOS produces nitric oxide (NO), a key molecule in pro-inflammatory and antimicrobial responses, while its breakdown by arginase yields L-ornithine and urea (B33335). mdpi.comphysiology.org L-ornithine is a precursor for polyamines and proline, which are involved in cell proliferation and tissue repair. mdpi.comphysiology.org The compound Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent synthetic analog and competitive inhibitor of arginase, has been instrumental in studying the immunomodulatory effects of blocking the arginase pathway. researchgate.netphysiology.org

Macrophage polarization into either a pro-inflammatory (M1) or an anti-inflammatory/pro-repair (M2) phenotype is heavily influenced by L-arginine metabolism. researchgate.net The M1 phenotype is characterized by the preferential use of L-arginine by iNOS to produce NO, which has antimicrobial properties. nih.govuu.nl Conversely, the M2 phenotype is associated with elevated arginase activity, leading to the production of ornithine and polyamines that support tissue repair and cell proliferation. researchgate.netfrontiersin.org

Studies using the arginase inhibitor nor-NOHA have demonstrated its ability to shift the M1/M2 balance.